molecular formula C24H18N2 B4289224 (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine

(2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine

Cat. No. B4289224
M. Wt: 334.4 g/mol
InChI Key: PNGFWAIAIMBYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine, also known as DIPA, is a synthetic compound that has gained interest in the scientific research community due to its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. DIPA is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure.

Mechanism of Action

The mechanism of action of (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine is not fully understood. However, it has been suggested that (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine have been studied in vitro and in vivo. In vitro studies have shown that (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine in lab experiments is its high yield of synthesis. (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine is also relatively stable and can be stored for long periods of time. However, one limitation of using (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine. One potential direction is the synthesis of novel derivatives of (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine that may have improved anticancer activity. Another direction is the investigation of (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine's potential applications in other fields such as organic electronics and material science. Additionally, further studies are needed to fully understand the mechanism of action of (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine and its biochemical and physiological effects.

Scientific Research Applications

(2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine has been extensively studied for its potential applications in various fields. In material science, (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and organic light-emitting diodes. In medicinal chemistry, (2,6-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene)phenylamine has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2,6-dimethyl-N-phenylindeno[1,2-b]quinolin-11-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-15-11-12-19-20(13-15)24(25-18-9-4-3-5-10-18)21-14-17-8-6-7-16(2)22(17)26-23(19)21/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGFWAIAIMBYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2=NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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